molecular formula C15H18N2OS B1333958 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide CAS No. 438196-44-2

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B1333958
CAS No.: 438196-44-2
M. Wt: 274.4 g/mol
InChI Key: BGFPACGIVOJWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chiral Linear Carboxamides

A study by Khalifa et al. (2014) involved the synthesis of chiral linear carboxamide derivatives incorporating a peptide linkage, using nalidixic acid and amino acids as starting materials. This research explored the potential of these compounds in various scientific applications, including their structural and chemical properties (Khalifa et al., 2014).

Chemoselective Thionation-Cyclization

Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. These thiazoles were obtained from enamide precursors, introducing ester, N-substituted carboxamide, or peptide functionality in the 4-position of the product thiazoles, indicating their significance in the development of new chemical entities (Kumar et al., 2013).

Biological and Pharmacological Applications

Cytotoxicity and Antimicrobial Activity

The synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by Hassan et al. (2014) highlighted their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study presents a foundational step towards understanding the pharmacological applications of such compounds in cancer research (Hassan et al., 2014).

Biologically Active Azomethine Derivatives

Chiriapkin et al. (2021) conducted targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exploring their cytostatic, antitubercular, and anti-inflammatory activities. This research is indicative of the compound's versatility in the development of new therapeutic agents (Chiriapkin et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to determine the biochemical pathways it affects . Once the targets and mode of action are known, researchers can map out the biochemical pathways involved and understand the downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to have an active effect.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on this compound’s mechanism of action, it’s difficult to discuss how such factors might impact it .

Properties

IUPAC Name

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFPACGIVOJWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.